molecular formula C14H17ClO3 B590389 3-Chloro-1-(4-pivaloyloxyphenyl)propan-1-one CAS No. 1797891-14-5

3-Chloro-1-(4-pivaloyloxyphenyl)propan-1-one

Cat. No.: B590389
CAS No.: 1797891-14-5
M. Wt: 268.737
InChI Key: YEVIZFQTNRQMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(4-pivaloyloxyphenyl)propan-1-one is a chemical compound with the molecular formula C14H17ClO3 and a molecular weight of 268.74 g/mol. It is a pale yellow solid that is primarily used in organic synthesis. The compound is known for its utility as a building block in various chemical reactions and has applications in multiple fields, including medical and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(4-pivaloyloxyphenyl)propan-1-one typically involves the reaction of 4-hydroxyacetophenone with pivaloyl chloride to form 4-pivaloyloxyacetophenone. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-pivaloyloxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

3-Chloro-1-(4-pivaloyloxyphenyl)propan-1-one is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-pivaloyloxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(4-hydroxyphenyl)propan-1-one
  • 3-Chloro-1-(4-methoxyphenyl)propan-1-one
  • 3-Chloro-1-(4-aminophenyl)propan-1-one

Uniqueness

3-Chloro-1-(4-pivaloyloxyphenyl)propan-1-one is unique due to the presence of the pivaloyloxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[4-(3-chloropropanoyl)phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c1-14(2,3)13(17)18-11-6-4-10(5-7-11)12(16)8-9-15/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVIZFQTNRQMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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